6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine
Description
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine is a pyrimidine derivative characterized by a chlorine atom at position 6, a methylsulfanyl (SCH₃) group at position 2, and an N,N-dipropylamine substituent at position 2. The dipropylamine group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
6-chloro-2-methylsulfanyl-N,N-dipropylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3S/c1-4-6-15(7-5-2)10-8-9(12)13-11(14-10)16-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUXGANADOSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC(=N1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4,6-dimethoxypyrimidine.
Substitution Reaction: The chlorine atom at the 2nd position is substituted with a methylsulfanyl group using a nucleophilic substitution reaction.
Alkylation: The nitrogen atom at the 4th position is alkylated with propyl groups using an alkylating agent such as propyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups play a crucial role in binding to the active sites of enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
2.1 Substituent Effects on Physicochemical Properties
- Its sulfur atom may facilitate hydrogen bonding or participate in metabolic oxidation . Cyclopropyl: Found in and , this substituent introduces steric bulk and ring strain, which can affect binding affinity and metabolic stability. Cyclopropyl groups are less lipophilic than SCH₃, reducing overall hydrophobicity .
Position 4 Modifications :
- N,N-Dipropylamine : The target compound’s branched alkyl chains increase lipophilicity compared to smaller substituents (e.g., N-methyl in ). This may enhance tissue penetration but reduce aqueous solubility .
- N-(2,2,2-Trifluoroethyl) : In , the trifluoroethyl group introduces strong electronegativity, improving resistance to oxidative metabolism. Fluorine atoms can also enhance binding to hydrophobic pockets in biological targets .
2.2 Spectroscopic and Structural Insights
- IR Spectroscopy : The SCH₃ group in the target compound and contributes to distinct absorption bands (e.g., C-S stretching at ~650–700 cm⁻¹). In contrast, cyclopropyl-containing analogs lack sulfur-related peaks but show C-H bending vibrations characteristic of strained rings .
Biological Activity
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique chemical structure that includes a chlorine atom, a methylsulfanyl group, and dipropyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula: C₁₁H₁₈ClN₃S
- Molecular Weight: Approximately 239.78 g/mol
- Structure: The compound features a pyrimidine ring with crucial functional groups that enhance its lipophilicity and bioavailability, which are important for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine and methylsulfanyl groups are believed to play significant roles in binding affinity, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that this compound may affect enzymatic pathways crucial for various physiological processes.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity:
-
Anticancer Properties:
- Preliminary research indicates that this compound may possess anticancer properties, although detailed studies are still required to elucidate its mechanisms and efficacy against different cancer cell lines.
-
Enzyme Inhibition:
- The compound's interaction with enzymes involved in critical metabolic pathways suggests potential applications in drug development targeting specific diseases .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-2-(methylsulfanyl)-N-(4-piperidinyl)-4-pyrimidinamine | Piperidinyl group instead of dipropyl groups | Potentially different pharmacokinetics due to piperidine's properties |
| 6-Chloro-2-(methylsulfanyl)-N,N-dimethyl-4-pyrimidinamine | Dimethyl groups instead of dipropyl groups | May exhibit different binding affinities compared to dipropyl version |
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Study on Antimicrobial Efficacy:
- Cytotoxicity Assessment:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. Key steps include:
- Reacting chlorinated pyrimidine precursors with methylsulfanyl and dipropylamine groups in polar aprotic solvents (e.g., dimethylformamide or toluene) .
- Using bases like potassium carbonate or triethylamine to deprotonate intermediates, with reaction temperatures optimized between 120–130°C .
- Purification via recrystallization or column chromatography to isolate the target compound.
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection .
- Spectroscopy : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions.
- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres .
Q. What solvents or conditions are suitable for solubility testing?
- Methodological Answer :
- Test solubility in graded series of solvents (e.g., DMSO, ethanol, chloroform) at 25°C and 50°C.
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
- Note: Solubility data may require experimental validation due to variability in impurity profiles .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the methylsulfanyl group?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model substituent effects on reactivity .
- Use reaction path search algorithms (e.g., GRRM or AFIR) to identify transition states and intermediates .
- Validate predictions with kinetic studies under controlled conditions (e.g., varying solvents, temperatures) .
Q. How to resolve contradictions in crystallographic data interpretation?
- Methodological Answer :
- Cross-validate SHELXL-refined structures with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles and torsion angles .
- Perform Hirshfeld surface analysis to identify weak interactions (e.g., C–H···Cl) that may influence packing .
- Compare experimental XRD data with computational crystal structure predictions (e.g., using USPEX or CALYPSO) .
Q. What experimental design strategies optimize the synthesis of novel derivatives?
- Methodological Answer :
- Apply factorial design (e.g., Box-Behnken or Central Composite Design) to test variables: temperature, solvent polarity, and reagent stoichiometry .
- Use response surface methodology (RSM) to maximize yield and minimize side products .
- Incorporate high-throughput screening for rapid evaluation of reaction conditions .
Q. How to analyze the compound’s reactivity toward electrophilic or nucleophilic agents?
- Methodological Answer :
- Conduct kinetic experiments with model electrophiles (e.g., iodomethane) or nucleophiles (e.g., sodium methoxide) in controlled environments .
- Monitor reactions via in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Compare experimental results with computational Fukui indices to predict reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
